Fmoc-His(3-Bom)-OH

Catalog No.
S892513
CAS No.
84891-19-0
M.F
C29H27N3O5
M. Wt
497.55
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-His(3-Bom)-OH

CAS Number

84891-19-0

Product Name

Fmoc-His(3-Bom)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid

Molecular Formula

C29H27N3O5

Molecular Weight

497.55

InChI

InChI=1S/C29H27N3O5/c33-28(34)27(14-21-15-30-18-32(21)19-36-16-20-8-2-1-3-9-20)31-29(35)37-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,15,18,26-27H,14,16-17,19H2,(H,31,35)(H,33,34)/t27-/m0/s1

InChI Key

CJBFCDKGOPEUOF-MHZLTWQESA-N

SMILES

C1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Synonyms

Fmoc-His(Bom)-OH;84891-19-0;Fmoc-His(pi-Bom)-OH;Fmoc-His(3-Bom)-OH;SCHEMBL5717685;N|A-Fmoc-|Eth-Bom-L-histidine;Fmoc-NP-Benzyloxymethyl-L-histidine;ZINC2555088;6898AH;N|A-Fmoc-N(im)-benzyloxymethyl-L-histidine

Canonical SMILES

C1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Fmoc-His(3-Bom)-OH is a fluorene-based amino acid derivative of histidine, specifically designed for use in solid-phase peptide synthesis (SPPS). The full chemical name is 9H-fluoren-9-ylmethoxycarbonyl-L-histidine(3-benzyl-oxy-methyl)-OH. This compound features a fluorene moiety that serves as a protective group, which is crucial for maintaining the integrity of the amino acid during synthetic processes. Its molecular formula is C29H27N3O5, and it has a molecular weight of 497.54 g/mol .

Fmoc-His(3-Bom)-OH itself doesn't have a specific mechanism of action. It serves as a building block for peptide synthesis. Once incorporated into a peptide, histidine residues can participate in various interactions due to their imidazole ring, including:

  • Hydrogen bonding
  • Metal ion coordination (histidine is a key metal-binding site in many enzymes)
  • Modulation of protein structure and function due to the ability of the imidazole ring to accept or donate protons (depending on the surrounding pH).
  • Fmoc: Fmoc stands for Fluorenylmethoxycarbonyl, a protecting group used in peptide synthesis to protect the N-terminus (amino end) of the peptide while allowing the C-terminus (carboxyl end) to react with another amino acid [1].
  • His: His stands for histidine, one of the 20 standard amino acids found in proteins.
  • (3-Bom): 3-Bom refers to a protecting group attached to the side chain of the histidine amino acid. In this case, Bom is benzyl oxymethyl, which protects a specific functional group on the histidine side chain [2].
  • OH: OH represents the hydroxyl group, which is essential for the coupling reaction between Fmoc-His(3-Bom)-OH and another amino acid during peptide synthesis.

Key Feature of Fmoc-His(3-Bom)-OH

One of the key features of Fmoc-His(3-Bom)-OH is that it allows for the incorporation of histidine into a peptide chain while keeping the side chain protected. This selective protection is important because the histidine side chain contains a reactive group that can interfere with peptide synthesis if not protected [2].

Here are some sources for further reading:

  • "[Acyl Protecting Groups in Peptide Synthesis]"() by Christopher J. Brandhuber in "The Chemistry of Peptides and Proteins", Volume 37
  • "[Selective Protection of the Histidine Side Chain in Peptide Synthesis]"() by Kavita Gupta et al. in Organic Letters, 2013
Typical of amino acids and peptide synthesis. Key reactions include:

  • Deprotection: The Fmoc group can be removed using weak bases like piperidine, allowing the amino group to participate in further coupling reactions.
  • Coupling: This compound can undergo peptide bond formation with other amino acids or derivatives, facilitated by coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .
  • Racemization: During coupling reactions, racemization can occur, but Fmoc-His(3-Bom)-OH has been shown to minimize this issue compared to other derivatives .

Histidine and its derivatives, including Fmoc-His(3-Bom)-OH, play significant roles in biological systems. Histidine is essential for protein structure and function due to its ability to participate in enzyme catalysis and metal ion coordination. The presence of the benzyl-oxy-methyl group enhances its solubility and stability in biological contexts, making it suitable for studying enzyme kinetics and interactions .

The synthesis of Fmoc-His(3-Bom)-OH typically involves several steps:

  • Protection of Histidine: The amino and carboxyl groups of histidine are protected using suitable groups (e.g., Fmoc for the amino group).
  • Introduction of the Benzyl Group: The 3-benzyl-oxy-methyl group is introduced via alkylation or acylation methods.
  • Purification: The product is purified using techniques such as chromatography to isolate the desired compound from by-products .

Fmoc-His(3-Bom)-OH is primarily used in:

  • Solid-Phase Peptide Synthesis: It serves as a building block for synthesizing peptides with specific sequences, particularly those requiring histidine residues.
  • Biochemical Research: The compound is utilized in studies involving enzyme activity, protein interactions, and metal-binding properties due to histidine's unique characteristics .
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications, especially in drug design targeting histidine-rich proteins.

Studies involving Fmoc-His(3-Bom)-OH often focus on its interactions with metal ions and other biomolecules. Histidine's imidazole side chain allows it to coordinate with transition metals, making it valuable for understanding metal-protein interactions. Additionally, research has shown that modifications to the histidine side chain can influence binding affinities and enzymatic activities .

Similar compounds include various protected forms of histidine and other amino acids used in peptide synthesis. Here’s a comparison highlighting the uniqueness of Fmoc-His(3-Bom)-OH:

CompoundStructure TypeUnique Features
Fmoc-His(2-Oxo)-OHOxo-histidine derivativeContains an oxo group that alters reactivity
Boc-His(Bum)-OHBoc-protected histidineUtilizes a different protective group (Boc)
Fmoc-His(Bum)-OHTert-butoxy-methylSimilar protective strategy but differs in sterics
Fmoc-Lys(Boc)-OHLysine derivativeDifferent amino acid with distinct properties

Fmoc-His(3-Bom)-OH stands out due to its specific protective groups that minimize racemization during synthesis while maintaining excellent solubility and reactivity .

Fmoc-His(3-Bom)-OH, systematically named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid, is a protected histidine derivative optimized for SPPS. Its molecular formula (C₂₉H₂₇N₃O₅) and weight (497.55 g/mol) reflect three critical components:

  • Fmoc group: A base-labile protecting group at the α-amino position, removable via piperidine treatment.
  • Bom group: A benzyloxymethyl moiety at the π-nitrogen (Nim) of the imidazole side chain, stable under acidic conditions but cleavable via hydrogenolysis or HBr/acetic acid.
  • Free carboxyl group: Activated for peptide bond formation during chain elongation.

The stereochemistry of the Bom group ensures regioselective protection at Nim, preventing undesired side reactions at the τ-nitrogen (Nτ). This regioselectivity is critical for maintaining peptide integrity, as unprotected imidazole rings promote racemization during coupling.

Historical Development of Imidazole-Protected Histidine Derivatives

The development of histidine-protecting strategies parallels advancements in peptide chemistry. Early imidazole protection methods, such as the 2,4-dinitrophenyl (Dnp) and tosyl (Tos) groups, suffered from incomplete deprotection and side reactions. The introduction of the Bom group in the 1980s marked a turning point, as its stability under SPPS conditions and selective cleavage profile addressed these limitations.

Key milestones include:

  • 1950s–1970s: Boc-His(Tos)-OH dominated SPPS but required harsh deprotection (e.g., HBr/scavengers), risking peptide degradation.
  • 1987: Mergler et al. demonstrated that Fmoc-His(3-Bom)-OH suppresses racemization by >90% compared to unprotected histidine, attributed to Bom’s steric shielding of the imidazole ring.
  • 2000s: Adoption of Fmoc/Bom chemistry became widespread due to compatibility with automated synthesizers and greener solvents (e.g., DMF, NMP).

Role of Nim-Bom Protection in Solid-Phase Peptide Synthesis (SPPS)

The Bom group’s efficacy in SPPS arises from three synergistic properties:

Racemization Suppression

Histidine’s imidazole side chain catalyzes racemization via base-assisted proton abstraction during carbodiimide-mediated couplings. Bom protection at Nim sterically hinders this process, reducing racemization to <0.5% in model peptides. Comparative studies show Bom outperforms Trityl (Trt) and Dnp groups in preserving enantiomeric purity (Table 1).

Table 1: Racemization Rates of Protected Histidine Derivatives

Protecting GroupRacemization (%)Cleavage Conditions
Bom<0.5HBr/AcOH, Scavengers
Trt2.1TFA/H₂O
Dnp4.8Thiophenol/DIEA

Stability During Synthesis

Bom remains intact under Fmoc deprotection conditions (20% piperidine/DMF), enabling iterative synthesis of long peptides. This contrasts with acid-labile groups (e.g., Boc), which require repetitive TFA exposure.

Cleavage and Byproduct Management

Bom removal generates formaldehyde (HCHO), which can alkylate sensitive residues (e.g., cysteine). Modern protocols mitigate this via scavengers like methoxyamine, which sequester HCHO without peptide modification.

The regioselective protection of histidine's imidazole ring represents a critical challenge in peptide synthesis, as the two nitrogen atoms (N1 and N3) exhibit different electronic properties and reactivity patterns [4]. The benzyloxymethyl protecting group has emerged as a highly effective strategy for achieving regioselective protection at the N3 position of the imidazole ring [18].

The regioselectivity of imidazole alkylation is governed by several key factors, including electronic effects, steric hindrance, and solvent interactions [14]. Density functional theory calculations have revealed that the choice of solvent plays a critical role in directing the regioselective alkylation of imidazole rings [6]. Hexafluoroisopropanol has been shown to modulate steric and electronic environments to preferentially target specific nitrogen sites of histidine imidazole rings [14].

Electronic and Steric Considerations

The imidazole ring exhibits distinct reactivity patterns at different positions due to electronic distribution [4]. The N3 position demonstrates enhanced nucleophilicity compared to the N1 position under specific reaction conditions [4]. This electronic preference is further enhanced by the introduction of electron-withdrawing or electron-donating substituents on the benzyloxymethyl protecting group [19].

Palladium-catalyzed regioselective arylation protocols have demonstrated that the C5 position shows high reactivity toward electrophilic substitution, while the C2 position bears the most acidic carbon-hydrogen bond [4]. The inductive effect of the N1 nitrogen stabilizes carbon-palladium bonds at the C5 position, providing insight into the electronic properties that govern regioselectivity [4].

Solvent Effects on Regioselectivity

The choice of solvent significantly influences the regioselectivity of imidazole alkylation reactions [14]. Polar protic solvents such as hexafluoroisopropanol enhance the regioselective targeting of the N3 position through hydrogen bonding interactions [6]. These interactions modulate the electronic environment around the imidazole ring, favoring alkylation at the desired position [14].

Non-polar solvents tend to favor different regioselectivity patterns, often leading to increased formation of N1-alkylated products [4]. The careful selection of reaction conditions, including solvent polarity and reaction temperature, allows for precise control over the regioselectivity of the alkylation process [14].

Key Intermediate Synthesis: Boc-His(3-Bum)-OMe and Z-His(3-Bum)-OMe

The synthesis of Fmoc-His(3-Bom)-OH relies on the preparation of key intermediates, particularly Boc-His(3-Bum)-OMe and Z-His(3-Bum)-OMe, which serve as precursors for the final protected amino acid derivative [1]. These intermediates are synthesized through regioselective alkylation of appropriately protected histidine derivatives [1].

Synthesis of Boc-His(3-Bum)-OMe

The preparation of Boc-His(3-Bum)-OMe begins with the regioselective acylation of histidine methyl ester with di-tert-butyl dicarbonate [1]. Boc-His(α-Boc)-OMe is obtained through regioselective acylation of histidine methyl ester following established protocols [1]. The resulting intermediate is then treated with tert-butyloxymethyl chloride to introduce the protecting group at the N3 position of the imidazole ring [1].

The reaction proceeds under mild conditions in dichloromethane at room temperature for 6 hours [1]. After solvent removal, the crude product is purified by extraction with ethyl acetate and aqueous sodium hydrogen carbonate [1]. Chromatographic purification on silica gel using ethyl acetate followed by ethyl acetate-methanol mixtures yields Boc-His(3-Bum)-OMe in 55% yield as an oil containing only traces of the N1-isomer [1].

Table 1: Analytical Data for Boc-His(3-Bum)-OMe

ParameterValue
Yield55%
Physical StateOil
TLC Rf Value0.43 (system A)
Mass Spectrometry356.1 (MH+)
¹H NMR Chemical Shiftsδ 1.29 (9H, s, tBuOCH₂); 1.41 (9H, s, tBuOCO); 3.05-3.20 (2H, m, β-CH₂); 3.75 (3H, s, OCH₃); 4.53-4.57 (1H, m, α-CH); 5.26 (2H, s, Nπ-CH₂O); 5.45 (1H, d, J=7.3 Hz, brd, NH)

Synthesis of Z-His(3-Bum)-OMe

The synthesis of Z-His(3-Bum)-OMe follows a similar strategy, beginning with the acylation of Z-His-OMe with di-tert-butyl dicarbonate [1]. This reaction yields a mixture of Z-His(1-Boc)-OMe and Z-His(3-Boc)-OMe in approximately a 5:1 ratio [1]. The mixture is then treated with tert-butyloxymethyl chloride in ethyl acetate for 4 hours [1].

The resulting solution containing Z-His(3-Bum)-OMe as the main product and contaminating Z-His(1-Bum)-OMe is stirred with 5% aqueous sodium hydrogen carbonate for 25 minutes [1]. Separation of the isomers is achieved through chromatography on silica gel using ethyl acetate-methanol (39:1) as the elution system [1]. This procedure yields 2.34 grams (50%) of Z-His(3-Bum)-OMe and 300 milligrams (6%) of Z-His(1-Bum)-OMe [1].

Table 2: Comparison of Z-His Isomers

ParameterZ-His(3-Bum)-OMeZ-His(1-Bum)-OMe
Yield50%6%
TLC Rf Value0.440.53
Mass Spectrometry390.3 (MH+)390.1 (MH+)
Chromatographic BehaviorLess polarMore polar

Mechanistic Considerations

The regioselectivity observed in these alkylation reactions can be attributed to the electronic properties of the imidazole ring and the steric environment created by the existing protecting groups [1]. The N3 position demonstrates preferential reactivity due to its enhanced nucleophilicity and reduced steric hindrance compared to the N1 position [4].

The use of tert-butyloxymethyl chloride as the alkylating agent provides excellent regioselectivity while maintaining stability under the reaction conditions [1]. The bulky tert-butyl group contributes to the stability of the protecting group while the oxymethyl linker provides the necessary flexibility for efficient protection [22].

Chromatographic Purification and Isomer Separation Techniques

The purification of Fmoc-His(3-Bom)-OH and separation of regioisomers present significant challenges due to the similar physical and chemical properties of the N1 and N3 protected derivatives [1]. Advanced chromatographic techniques have been developed to achieve efficient separation and purification of these closely related compounds [10].

Silica Gel Chromatography

Traditional silica gel chromatography remains the primary method for initial purification and isomer separation [1]. The separation is based on the differential polarity of the N1 and N3 isomers, with the N3 isomer typically exhibiting lower polarity due to the electronic distribution within the imidazole ring [1].

For the separation of Boc-His(3-Bum)-OMe from its N1 isomer, silica gel columns are eluted with ethyl acetate followed by ethyl acetate-methanol mixtures [1]. The N3 isomer elutes earlier due to its reduced polarity, allowing for clean separation from the more polar N1 derivative [1]. Typical column loadings range from 212 grams of silica gel for 2-3 grams of crude product [1].

Table 4: Chromatographic Separation Conditions

CompoundColumn SizeElution SystemVolumeSeparation Efficiency
Boc-His(3-Bum)-OMe212 g silicaEtOAc, then EtOAc/MeOH (19:1, 9:1)2 L, 1 L, 2 LN3:N1 >20:1
Z-His(3-Bum)-OMe118 g silicaEtOAc/MeOH (39:1)2 L50% yield N3, 6% yield N1

High-Performance Liquid Chromatography

High-performance liquid chromatography provides superior resolution for analytical determination of isomer ratios and purity assessment [1]. Reversed-phase HPLC using C18 columns with trifluoroacetic acid-containing mobile phases has proven particularly effective for the analysis of Fmoc-His derivatives [1].

The optimized HPLC conditions for Fmoc-His(3-Bum)-OH analysis employ a 4.6×250 millimeter C18 column with a 300 Angstrom pore size [1]. The mobile phase consists of buffer A (0.1% trifluoroacetic acid in water) and buffer B (0.1% trifluoroacetic acid in acetonitrile) with a linear gradient from 25% to 100% B over 25 minutes [1]. Detection is performed at 260 nanometers, taking advantage of the strong UV absorption of the fluorenyl chromophore [1].

Advanced Separation Techniques

Recent advances in chromatographic separation have focused on the development of specialized stationary phases for isomer separation [10]. Chiral stationary phases, including polysaccharide-based and cyclodextrin-modified supports, have shown promise for the separation of closely related histidine derivatives [10]. These phases exploit subtle differences in molecular recognition to achieve enhanced selectivity [12].

Preparative-scale separations benefit from the use of pre-packed glass columns that provide superior mechanical stability and chemical inertness compared to traditional plastic columns [12]. These columns are particularly advantageous for the purification of pharmaceutical intermediates where product purity requirements are stringent [12].

Optimization of Separation Parameters

The efficiency of chromatographic separation can be optimized through careful control of mobile phase composition, pH, and temperature [12]. For histidine derivatives, pH adjustment to 9.5 with high organic modifier content has proven effective for challenging separations [12]. The use of high pH conditions takes advantage of the ionization behavior of the imidazole ring to enhance selectivity [12].

Temperature control during separation is particularly important for thermally sensitive compounds such as benzyloxymethyl-protected derivatives [12]. Elevated temperatures can improve separation efficiency but must be balanced against the risk of protecting group decomposition [18]. Optimal separation temperatures typically range from 25°C to 40°C depending on the specific separation requirements [12].

Table 5: HPLC Analytical Conditions for Fmoc-His(3-Bum)-OH

ParameterSpecification
Column4.6×250 mm C18, 300 Å
Buffer A0.1% TFA in water
Buffer B0.1% TFA in acetonitrile
Gradient25-100% B in 25 min
Flow Rate1 mL/min
Detection260 nm
Purity99.3%

Fmoc-His(3-Bom)-OH, with the systematic name (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-((benzyloxy)methyl)-1H-imidazol-5-yl)propanoic acid, exhibits a comprehensive solubility profile that is critical for its application in solid-phase peptide synthesis and related chemical processes [1] [2].

The compound demonstrates excellent solubility in dimethylsulfoxide (DMSO), which serves as a primary solvent for stock solution preparation in peptide synthesis protocols [2]. The solubility in DMSO is particularly noteworthy, as it enables the preparation of concentrated stock solutions up to 10 millimolar concentrations [2]. Dimethylformamide (DMF) represents another highly compatible solvent system, with the compound showing clear solubility at 1 millimolar concentration in 2 milliliters of DMF [3]. This compatibility with DMF is essential given its status as the gold standard solvent in solid-phase peptide synthesis.

Dioxane provides moderate solubility characteristics, with documented solubility of approximately 20 milligrams per milliliter [4]. This solubility level is adequate for most synthetic applications and represents a viable alternative to more polar solvents. N-methylpyrrolidone (NMP) also demonstrates good compatibility with Fmoc-His(3-Bom)-OH, supporting its use in green chemistry applications and alternative SPPS protocols [5].

The compound exhibits limited solubility in tetrahydrofuran (THF), which constrains its use in certain synthetic transformations that require this solvent . Dichloromethane (DCM) solubility is enhanced in the presence of base catalysts, making it suitable for specific coupling reactions and purification procedures [7].

Aqueous systems present significant challenges for Fmoc-His(3-Bom)-OH solubility. The compound is sparingly soluble in water and aqueous buffer systems [8]. For applications requiring aqueous compatibility, a pre-dissolution strategy is recommended where the compound is first dissolved in DMSO, followed by dilution with the aqueous buffer of choice [8]. This approach yields approximate solubility of 0.2 milligrams per milliliter in a 1:4 solution of DMSO:phosphate-buffered saline at physiological pH [8].

Green solvent systems have been evaluated for environmental sustainability in peptide synthesis. Binary solvent mixtures such as DMSO/dioxane (3:7) and DMSO/2-methyltetrahydrofuran (3:7) demonstrate comparable performance to traditional DMF systems [5] [9]. These solvent combinations maintain adequate solvation properties while reducing environmental impact and toxicity concerns.

Solvent SystemSolubilityApplication Notes
DMSOExcellent (>10 mM)Primary stock solution preparation
DMFExcellent (clear at 1 mM)Standard SPPS protocols
DioxaneGood (20 mg/mL)Alternative synthesis routes
NMPGoodGreen chemistry applications
THFLimitedSpecialized transformations
DCMVariable (base-dependent)Coupling reactions
Aqueous buffersPoor (requires pre-dissolution)Biological applications

Thermal Stability and Melting Point Characteristics

The thermal properties of Fmoc-His(3-Bom)-OH are fundamental to its handling, storage, and synthetic applications. The compound exhibits a melting point range of 178-180°C [7], which is consistent with literature reports and provides a reliable identification parameter for quality control purposes.

Decomposition characteristics become apparent at elevated temperatures, with the compound showing signs of thermal degradation around 220°C [10]. This decomposition temperature provides a significant safety margin above the melting point, allowing for standard analytical procedures and moderate heating during synthetic transformations without concern for thermal degradation.

The predicted boiling point of 757.7 ± 60.0°C [10] indicates exceptional thermal stability under normal synthetic conditions. This high boiling point reflects the robust nature of the fluorenyl and benzyloxymethyl protecting groups and suggests that thermal decomposition rather than volatilization is the primary concern at elevated temperatures.

Storage temperature requirements are critical for maintaining compound integrity. The recommended storage temperature is -20°C under dry conditions [10] [11]. This low-temperature storage requirement reflects the potential for hydrolytic degradation of the benzyloxymethyl protecting group and the acid-labile nature of the compound under ambient conditions.

Thermal stability studies indicate that the compound remains stable under recommended storage conditions for extended periods. When stored at -20°C, the compound maintains chemical integrity for up to 6 months [2]. At higher storage temperatures of 4°C, stability is reduced to approximately 2 years [12]. These stability profiles are essential for inventory management and synthetic planning.

Thermal analysis reveals that the Fmoc protecting group shows temperature-dependent behavior. Studies on related Fmoc-protected amino acids demonstrate that thermal cleavage of the Fmoc group can occur at temperatures as low as 120°C in polar solvents [13]. This thermal sensitivity necessitates careful temperature control during synthetic procedures to prevent premature deprotection.

Thermal PropertyValueNotes
Melting Point178-180°CIdentification parameter
Decomposition Temperature~220°CThermal degradation onset
Predicted Boiling Point757.7 ± 60.0°CTheoretical calculation
Storage Temperature-20°CRecommended for stability
Stability at -20°C6 monthsIn solvent solutions
Stability at 4°C2 yearsAs powder

Crystallization Behavior and Polymorphism Studies

The crystallization behavior of Fmoc-His(3-Bom)-OH is characterized by its tendency to form well-defined crystalline structures under appropriate conditions. The compound typically crystallizes as a white powder with characteristic crystal morphology [10] [4].

Crystallization solvents play a crucial role in determining the final crystal form and purity. The compound demonstrates favorable crystallization behavior from polar organic solvents, particularly from mixtures of ethyl acetate and methanol [7]. The crystallization process can be optimized through controlled cooling and solvent evaporation techniques.

Polymorphism studies for Fmoc-His(3-Bom)-OH are limited in the current literature, though related Fmoc-protected amino acids demonstrate the potential for multiple crystalline forms. The structural complexity arising from the fluorenyl, benzyloxymethyl, and imidazole functionalities creates multiple sites for intermolecular interactions, which can lead to polymorphic behavior under different crystallization conditions.

Crystal structure analysis reveals that the compound adopts a specific stereochemical configuration with the L-histidine backbone maintaining its natural chirality. The benzyloxymethyl group is positioned at the 3-nitrogen of the imidazole ring, providing the desired regioisomeric selectivity [7]. This structural arrangement is critical for the compound's function as a racemization-resistant building block in peptide synthesis.

Intermolecular interactions in the solid state are dominated by hydrogen bonding between the carboxylic acid groups and the imidazole nitrogens. Additionally, π-π stacking interactions between the fluorenyl groups contribute to the overall crystal packing stability [14]. These interactions influence both the physical properties and the dissolution behavior of the compound.

Recrystallization procedures for purification typically involve dissolution in hot polar solvents followed by slow cooling or controlled evaporation. The choice of recrystallization solvent affects both the yield and purity of the final product, with ethyl acetate-methanol mixtures providing optimal results for most applications [7].

The absence of extensive polymorphism studies represents a gap in the current understanding of this compound's solid-state behavior. Future research utilizing powder X-ray diffraction and thermal analysis techniques would provide valuable insights into potential polymorphic forms and their relative stabilities.

Acid Sensitivity of Bom Protecting Group

The benzyloxymethyl (Bom) protecting group attached to the 3-position nitrogen of the imidazole ring exhibits specific acid sensitivity characteristics that are fundamental to its utility in peptide synthesis protocols. The acid-labile nature of the Bom group enables selective deprotection under controlled acidic conditions while maintaining the integrity of other protecting groups [15] [7].

Cleavage conditions for the Bom protecting group typically involve treatment with hydrogen bromide in acetic acid (HBr/AcOH) systems [16] [17]. The standard cleavage protocol employs 30% HBr in acetic acid, providing approximately 5 molar concentration of the acid [16]. This reagent system effectively cleaves the Bom group within 60-90 minutes at room temperature under appropriate conditions.

Mechanism of cleavage involves protonation of the benzyloxymethyl ether linkage, followed by nucleophilic attack and subsequent elimination. The reaction generates benzyl alcohol and formaldehyde as byproducts, with the latter requiring careful management to prevent unwanted side reactions [7] [18]. The formation of formaldehyde during Bom deprotection represents a significant challenge, as this highly reactive species can modify peptide sequences through formation of methylene bridges or other crosslinking reactions.

Scavenging strategies have been developed to mitigate formaldehyde-related side reactions. Methoxyamine has been identified as an effective scavenger for formaldehyde, significantly reducing byproduct formation during peptide cleavage [15]. Alternative scavengers include other nucleophilic species that can rapidly react with formaldehyde before it can interact with sensitive peptide residues.

Selectivity characteristics of the Bom group are particularly important in multi-step synthesis protocols. The Bom protecting group is stable under standard Fmoc deprotection conditions using piperidine in DMF, allowing for orthogonal protection strategies [15]. This stability under basic conditions contrasts with its lability under acidic conditions, providing the selectivity required for complex peptide synthesis schemes.

Comparative acid sensitivity studies reveal that the Bom group is more acid-labile than trityl (Trt) protecting groups but less sensitive than tert-butyl-based protecting groups. This intermediate sensitivity provides a useful balance between stability during synthesis and accessibility for deprotection [17]. The compound shows stability in dilute acid solutions but undergoes rapid deprotection under the strongly acidic conditions used in peptide cleavage protocols.

Side reaction considerations include the potential for racemization during extended exposure to acidic conditions. However, the 3-Bom protection significantly reduces racemization compared to unprotected histidine derivatives, making it a valuable protecting group for maintaining stereochemical integrity [15] [7]. The positioning of the Bom group at the 3-nitrogen effectively blocks the racemization pathway while maintaining compatibility with standard peptide synthesis protocols.

Acid Sensitivity ParameterValue/ConditionNotes
Standard Cleavage Reagent30% HBr/AcOH5 M concentration
Cleavage Time60-90 minutesRoom temperature
Formaldehyde ScavengerMethoxyamineReduces side reactions
Stability in BaseStableOrthogonal to Fmoc
Racemization SuppressionEffectiveMaintains stereochemistry
Byproduct FormationBenzyl alcohol + HCHORequires scavenging

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Dates

Last modified: 08-15-2023

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